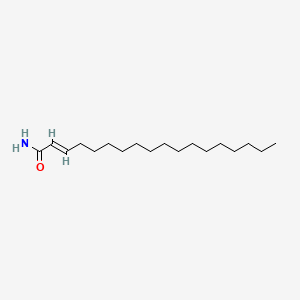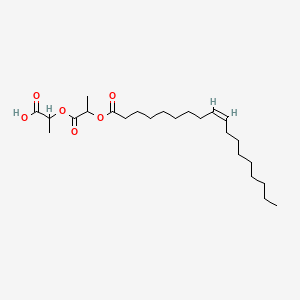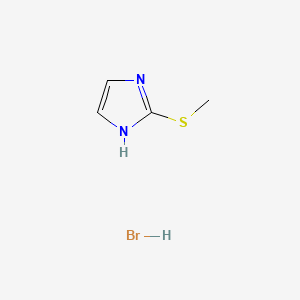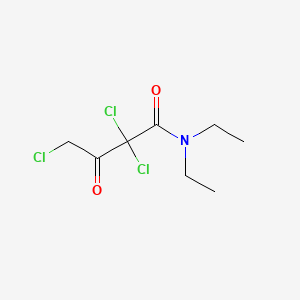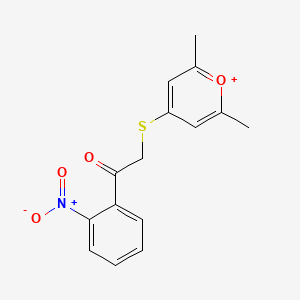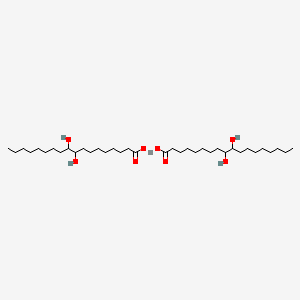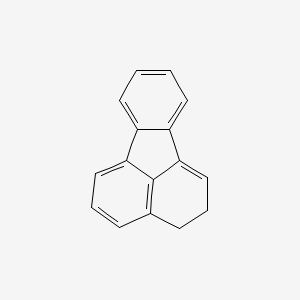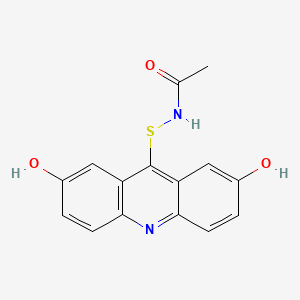
2,7-Dihydroxy-9-acetamidothioacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCRIS 8175 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is cataloged in the Carcinogenesis Research Information System (CCRIS), which is a database that provides information on the carcinogenicity, mutagenicity, tumorigenicity, and teratogenicity of various substances.
Preparation Methods
The synthesis of CCRIS 8175 involves several steps, typically starting with the selection of appropriate precursors and reagents. The synthetic routes often include:
Step 1 Selection of Precursors: The initial step involves selecting suitable organic precursors that can undergo specific chemical transformations.
Step 2 Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, specific temperatures, and pH levels to ensure the desired chemical transformations.
Step 3 Purification: The final product is purified using techniques such as liquid chromatography to ensure high purity and yield.
Industrial production methods for CCRIS 8175 may involve scaling up these laboratory procedures, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
CCRIS 8175 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: CCRIS 8175 can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include specific solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
CCRIS 8175 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is studied for its effects on biological systems, including its potential as a mutagen or carcinogen.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and cancer research.
Industry: CCRIS 8175 is used in the development of new materials and chemicals, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of CCRIS 8175 involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to DNA: It can interact with DNA, causing mutations or other genetic alterations.
Enzyme Inhibition: CCRIS 8175 may inhibit specific enzymes involved in critical biological processes, leading to various physiological effects.
Signal Transduction Pathways: The compound can affect signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
CCRIS 8175 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CCRIS 6292: Known for its use in HIV research, particularly in reversing latency and activating transcription.
CCRIS 1234: Studied for its potential mutagenic effects and applications in cancer research.
Compared to these compounds, CCRIS 8175 may have unique properties or mechanisms of action that make it particularly valuable for specific research applications.
Properties
CAS No. |
184582-64-7 |
|---|---|
Molecular Formula |
C15H12N2O3S |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
N-(2,7-dihydroxyacridin-9-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H12N2O3S/c1-8(18)17-21-15-11-6-9(19)2-4-13(11)16-14-5-3-10(20)7-12(14)15/h2-7,19-20H,1H3,(H,17,18) |
InChI Key |
DNVMGMWGSOOQHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NSC1=C2C=C(C=CC2=NC3=C1C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




